molecular formula C8H15NO3 B1380662 Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1534779-33-3

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B1380662
CAS No.: 1534779-33-3
M. Wt: 173.21 g/mol
InChI Key: RDJKGGFMBWGHGZ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature Standards

The systematic nomenclature of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate follows established International Union of Pure and Applied Chemistry conventions for carboxylate esters. According to International Union of Pure and Applied Chemistry guidelines, carboxylate esters are named as alkyl derivatives of carboxylic acids, where the alkyl group is designated first, followed by the carboxylate portion. The complete International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the methyl ester functionality attached to the nitrogen atom of the substituted piperidine ring.

The molecular formula C₈H₁₅NO₃ indicates the presence of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. The compound possesses a molecular weight of 173.21 daltons, which places it within the range of medium molecular weight organic compounds suitable for various synthetic applications. The Simplified Molecular Input Line Entry System representation O=C(N1CCC(C)(O)CC1)OC provides a linear notation that captures the essential connectivity pattern of the molecule.

Chemical Abstracts Service Registry and Molecular Descriptors

The Chemical Abstracts Service registry number 1534779-33-3 serves as the unique identifier for this compound in chemical databases and literature. The Molecular Design Limited number MFCD23973407 provides an additional reference identifier used in chemical inventory systems. These standardized identifiers ensure consistent recognition and cataloging of the compound across different chemical information systems and research platforms.

The structural designation reveals several key functional groups that define the compound's chemical behavior. The carboxylate ester functionality at the nitrogen position represents the primary reactive center, while the tertiary hydroxyl group at the 4-position contributes to hydrogen bonding capabilities and conformational preferences. The methyl substituent at the same carbon atom creates a quaternary center that significantly influences the overall molecular geometry and ring conformation.

Properties

IUPAC Name

methyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(11)3-5-9(6-4-8)7(10)12-2/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJKGGFMBWGHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-methylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that yield compounds with significant biological activities.

Case Study: Synthesis of Analgesics
A notable application is in the synthesis of analgesics, particularly morphine analogs. The compound can be transformed into derivatives that exhibit reduced side effects compared to traditional morphine. For instance, research has shown that derivatives synthesized from methyl 4-hydroxy-4-methylpiperidine can lead to new classes of analgesics with improved efficacy and safety profiles .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic routes.

Example: Synthesis of Piperidine Derivatives
The compound can be used to synthesize piperidine derivatives through reactions such as alkylation and acylation. For instance, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate has been successfully employed in the preparation of biologically active compounds by modifying its functional groups to enhance solubility and bioavailability .

Research on Biological Interactions

Recent studies have explored the interactions of this compound with biological macromolecules. These interactions are crucial for understanding the pharmacodynamics of potential drug candidates derived from this compound.

Case Study: Binding Affinity Studies
Research involving binding affinity studies has indicated that derivatives of methyl 4-hydroxy-4-methylpiperidine exhibit significant interactions with opioid receptors. This suggests potential applications in developing new analgesics that target these receptors more effectively than existing drugs .

Data Summary Table

Application AreaDescriptionExample Compound Derived
Medicinal ChemistrySynthesis of analgesicsMorphine analogs
Organic SynthesisBuilding block for complex moleculesPiperidine derivatives
Biological ResearchStudies on receptor interactionsOpioid receptor ligands

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₈H₁₅NO₃ 173.21 Methyl ester, hydroxyl, methyl Compact ester group, no bulky substituents
tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate C₁₁H₂₁NO₃ 215.29 tert-Butyl ester, hydroxyl, methyl Bulky Boc group, enhanced steric hindrance
Ethyl 4-hydroxypiperidine-1-carboxylate C₈H₁₅NO₃ 173.21 Ethyl ester, hydroxyl Lacks 4-methyl group, simpler substitution
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate C₁₇H₂₃NO₄ 305.37 Ethyl ester, hydroxyl, phenyl Extended aromatic and hydroxyethyl moieties

Physicochemical and Pharmacological Properties

  • Lipophilicity : Ethyl esters (e.g., Ethyl 4-hydroxypiperidine-1-carboxylate) may exhibit slightly higher lipophilicity than methyl esters, influencing membrane permeability in drug design .
  • Bioactivity : Piperidine derivatives with aromatic substituents (e.g., phenyl groups) demonstrate enhanced antibacterial and antitumor activity, as seen in Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate .

Biological Activity

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MMH MPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative biological activity with related compounds.

Chemical Structure and Properties

MMH MPC is characterized by the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 173.21 g/mol. The compound features a piperidine ring with hydroxyl (-OH) and ester (-COOCH₃) functional groups, which are crucial for its biological interactions.

The biological activity of MMH MPC primarily involves its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate signaling pathways, leading to diverse biological effects such as:

  • Inhibition or activation of specific signaling pathways : The compound's ability to bind to receptors can alter cellular responses, potentially influencing processes like cell proliferation and apoptosis.
  • Enzyme inhibition : MMH MPC has been studied for its potential to inhibit enzymes relevant in neurodegenerative diseases, such as acetylcholinesterase (AChE), suggesting a role in Alzheimer's disease treatment .

Therapeutic Applications

Research indicates several therapeutic areas where MMH MPC may be beneficial:

Comparative Analysis with Related Compounds

To better understand the unique properties of MMH MPC, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Attributes
This compoundC₈H₁₅NO₃Hydroxyl and methyl ester groupsPotential neuroprotective effects
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylateC₁₄H₁₉NO₃Hydroxyl and benzyl ester groupsStronger inhibition of platelet aggregation
4-Hydroxy-N-methylpiperidineC₆H₁₃NOSimpler structure without carboxylateDifferent reactivity due to lack of ester

This table illustrates how variations in structure influence the biological activity and potential therapeutic applications of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of piperidine derivatives in drug development:

  • A study focusing on piperidine-based compounds demonstrated their ability to induce apoptosis in hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer activity .
  • Another research effort indicated that piperidine derivatives could effectively inhibit enzymes involved in neurodegenerative processes, supporting the hypothesis that MMH MPC may exhibit similar properties .

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